2-Bromoheptane

Physical property Purification Separation science

2-Bromoheptane (CAS 1974-04-5) is a secondary alkyl bromide with the linear formula CH3(CH2)4CHBrCH3, molecular weight 179.10 g/mol, and is supplied as a clear, colorless liquid. As a secondary (2°) alkyl halide, it occupies an intermediate position in reactivity between primary and tertiary bromides, exhibiting characteristic behavior in both nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways.

Molecular Formula C7H15B
Molecular Weight 179.1 g/mol
CAS No. 1974-04-5
Cat. No. B1584549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoheptane
CAS1974-04-5
Molecular FormulaC7H15B
Molecular Weight179.1 g/mol
Structural Identifiers
SMILESCCCCCC(C)Br
InChIInChI=1S/C7H15Br/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3
InChIKeyHLAUCEOFCOXKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoheptane CAS 1974-04-5: Procurement-Relevant Physical and Chemical Baseline


2-Bromoheptane (CAS 1974-04-5) is a secondary alkyl bromide with the linear formula CH3(CH2)4CHBrCH3, molecular weight 179.10 g/mol, and is supplied as a clear, colorless liquid [1]. As a secondary (2°) alkyl halide, it occupies an intermediate position in reactivity between primary and tertiary bromides, exhibiting characteristic behavior in both nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways [2]. Key procurement-relevant physical properties include a density of 1.142 g/mL at 25°C, a refractive index of n20/D 1.447, and a boiling point of 64-66°C at 21 mmHg, with a closed-cup flash point of 54°C (129.2°F) . The compound is flammable (UN 1993, Class 3, PG III) and carries GHS hazard statements H226, H315, H319, and H335 .

2-Bromoheptane CAS 1974-04-5: Why In-Class Alkyl Bromide Substitution Is Not Straightforward


Procurement decisions among C7 alkyl bromides (heptyl bromides) cannot rely on simple molecular formula equivalence. The position of the bromine atom fundamentally alters reaction outcomes: 1-bromoheptane (primary) favors SN2 substitution, whereas 2-bromoheptane (secondary) exhibits a distinct balance between SN2 substitution and E2 elimination, with product distribution heavily dependent on nucleophile/base strength and steric environment [1]. Comparative reaction rate studies with isomers of C7H15Br demonstrate that 2-bromoheptane occupies an intermediate kinetic position—faster than 1-bromoheptane in elimination-prone conditions but slower in pure SN2 contexts—making direct substitution without experimental recalibration scientifically invalid [2]. Furthermore, the chiral nature of 2-bromoheptane introduces stereochemical considerations absent in achiral primary isomers, with implications for asymmetric synthesis and chiral stationary phase method development [3].

2-Bromoheptane CAS 1974-04-5: Quantified Differentiation Evidence Against Comparators


2-Bromoheptane vs. 1-Bromoheptane: Boiling Point Differentiation for Distillation-Based Purification

2-Bromoheptane exhibits a significantly lower boiling point than its primary isomer 1-bromoheptane under atmospheric pressure, enabling straightforward separation by fractional distillation when isomer mixtures are present in synthetic workflows. At reduced pressure (21 mmHg), 2-bromoheptane boils at 64-66°C , whereas 1-bromoheptane requires higher temperature ranges even under vacuum conditions, with its atmospheric boiling point measured at 180°C (lit.) [1]. This ~14°C difference at atmospheric pressure (166°C vs. 180°C) translates to distinct elution profiles in distillation and GC applications [2].

Physical property Purification Separation science

2-Bromoheptane vs. 2-Chloroheptane and 2-Iodoheptane: Leaving Group-Dependent Reactivity and Physical Property Trade-offs

Within the 2-haloheptane series, the halogen identity dictates both physical properties and nucleofugality. 2-Bromoheptane (density 1.142 g/mL at 25°C) is substantially denser than 2-chloroheptane (~0.87 g/mL at 25°C) , affecting phase separation behavior in aqueous-organic extractions. In terms of leaving group ability, the C-Br bond in 2-bromoheptane occupies the intermediate position between the less reactive C-Cl bond (2-chloroheptane) and the highly labile C-I bond (2-iodoheptane). This intermediate reactivity profile is consistent with established SN2 relative rate data showing that primary alkyl bromides react approximately 20 times faster than simple secondary alkyl bromides [1], while secondary bromides remain synthetically useful whereas secondary iodides often require cryogenic or highly controlled conditions to suppress elimination and decomposition [2].

Halogen exchange Nucleophilic substitution Reaction kinetics

2-Bromoheptane E2 Elimination: Quantified Product Distribution as a Function of Base Sterics

2-Bromoheptane serves as a model substrate for investigating E2 elimination regioselectivity, with product distribution quantifiably dependent on base steric bulk. Experimental studies demonstrate that dehydrohalogenation of 2-bromoheptane with sodium methoxide (small base) yields predominantly 2-heptene (the more substituted Zaitsev product), reflecting thermodynamic control [1]. In contrast, employing the sterically hindered base potassium tert-butoxide shifts product distribution toward 1-heptene (the less substituted Hofmann product) [2][3]. This tunable selectivity is not accessible with 1-bromoheptane, which lacks the β-hydrogen diversity to produce distinct regioisomeric alkene mixtures, and is less pronounced with 3- or 4-bromoheptane due to reduced β-hydrogen availability or symmetrical substitution patterns .

E2 elimination Reaction mechanism Olefin synthesis Base effects

2-Bromoheptane Chiral Center: Quantified Enantiomeric Resolution for Stereochemical Applications

Unlike 1-bromoheptane which is achiral, 2-bromoheptane possesses a stereogenic center at C2, existing as a racemic mixture of (R)- and (S)-enantiomers [1]. This chirality has been exploited in the development and validation of novel chiral stationary phases. Racemic 2-bromoheptane was successfully separated via gas chromatography using a guanine conglomerate-based chiral stationary phase, with the separation factor (α) benchmarked alongside other chiral alkyl halides including 2-chloropentane (α = 2.43) [2]. The ability to resolve 2-bromoheptane enantiomers provides a quantifiable metric for evaluating chromatographic column performance and offers a pathway to enantiopure building blocks for asymmetric synthesis of 2-substituted heptane derivatives [3].

Chiral chromatography Stereochemistry Asymmetric synthesis Enantiomer separation

2-Bromoheptane Application Specificity: Documented Use in Glutathione-Derived Bioisostere Synthesis

2-Bromoheptane has been specifically employed in the preparation of glutathione (GSH) derivatives containing a tetrazole isostere (Tet-sHep), a modification designed to enhance metabolic stability while preserving biological recognition . This application leverages the secondary bromide's alkylation properties to install the 2-heptyl moiety onto the tetrazole-containing GSH scaffold. While 1-bromoheptane could theoretically perform similar alkylations, the use of 2-bromoheptane specifically generates a branched alkyl chain attachment at the C2 position, introducing stereochemical complexity and altered lipophilicity profiles (calculated XLogP3 = 3.8 for 2-bromoheptane [1]) that may be structurally advantageous for modulating membrane permeability or target binding relative to linear n-heptyl modifications.

Medicinal chemistry Bioisostere Glutathione analog Peptidomimetic

2-Bromoheptane CAS 1974-04-5: Evidence-Backed Procurement Scenarios


Mechanistic Teaching and Undergraduate Organic Chemistry Laboratory Curriculum

2-Bromoheptane is widely adopted in undergraduate organic chemistry teaching laboratories to demonstrate the interplay between SN2 substitution and E2 elimination pathways. Its secondary alkyl halide structure allows students to observe how base strength and steric bulk influence product distribution: sodium methoxide favors substitution or Zaitsev elimination to 2-heptene, whereas potassium tert-butoxide shifts selectivity toward Hofmann elimination to 1-heptene . This tunable behavior makes 2-bromoheptane a superior pedagogical substrate compared to 1-bromoheptane, which yields only 1-heptene under E2 conditions, or 3-bromoheptane, which produces complex isomeric mixtures that confound GC analysis and student interpretation .

Chiral Chromatography Method Development and Column Validation

Due to its stereogenic center at C2, racemic 2-bromoheptane serves as a test analyte for evaluating and validating novel chiral stationary phases (CSPs). Its successful enantiomeric resolution on guanine conglomerate-based CSPs has been documented, providing a benchmark for comparative column performance assessment . Procurement of 2-bromoheptane for chiral method development is justified when laboratories require a volatile, thermally stable, and readily detectable (by FID or MS) chiral alkyl halide probe—capabilities that the achiral 1-bromoheptane cannot fulfill.

Medicinal Chemistry Synthesis of Branched-Alkyl Bioisosteres

2-Bromoheptane has established precedent in the synthesis of glutathione derivatives modified with a tetrazole isostere (Tet-sHep) and in the preparation of racemic 2-methylheptanol . For medicinal chemistry programs exploring branched alkyl modifications of peptide scaffolds or small-molecule therapeutics, 2-bromoheptane offers a validated entry point for installing the 2-heptyl group. The branched attachment may confer distinct physicochemical properties (XLogP3 = 3.8) compared to n-heptyl derivatives , potentially influencing membrane permeability, metabolic stability, or off-target binding profiles.

Comparative Kinetics and Structure-Reactivity Relationship Studies

2-Bromoheptane occupies a quantifiable intermediate position in the relative reaction rate hierarchy of C7H15Br isomers with DBU (2-methyl-2-bromohexane > 2-bromoheptane > 1-bromoheptane) . This intermediate reactivity, combined with its well-defined physical properties including boiling point (166°C atmospheric; 64-66°C at 21 mmHg) and density (1.142 g/mL at 25°C) , makes it a valuable substrate for physical organic chemistry investigations into steric effects, leaving group ability, and linear free-energy relationships in nucleophilic substitution and elimination reactions .

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